

An In-depth Technical Guide to (1R, 2S)-2aminocyclopentane-1-carboxylic acid

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Compound of Interest				
Compound Name:	Cispentacin			
Cat. No.:	B056635	Get Quote		

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological activity of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. This document details its chemical characteristics, outlines experimental protocols for its synthesis and analysis, and explores its notable antifungal properties.

Core Structure and Properties

(1R, 2S)-2-aminocyclopentane-1-carboxylic acid, also known by its synonym **cispentacin**, is a cyclic, non-proteinogenic β -amino acid. The cis-configuration of the amine and carboxylic acid groups on the cyclopentane ring is a key structural feature.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (1R, 2S)-2-aminocyclopentane-1-carboxylic acid is presented below. While extensive experimental data for the parent compound is not always available, computed values and data from spectroscopic analyses provide valuable insights into its molecular characteristics.



Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₂	PubChem[1]
Molecular Weight	129.16 g/mol	PubChem[1]
IUPAC Name	(1R, 2S)-2- aminocyclopentane-1- carboxylic acid	PubChem[1]
CAS Number	64191-14-6	PubChem[1]
Canonical SMILES	C1CCINVALID-LINK N">C@HC(=O)O	PubChem[1]
XLogP3 (Computed)	-2.0	PubChem[1]
Appearance	White powder (for related stereoisomers and derivatives)	Chem-Impex[2]
¹ H NMR Spectroscopy	Spectra available in deuterated water (D ₂ O) for related isomers.	ACS Publications[3]
¹³ C NMR Spectroscopy	Spectra available in deuterated water (D ₂ O) for related isomers.	ACS Publications[3]
Mass Spectrometry	High-resolution mass spectrometry (HRMS) data available.	ACS Publications[3]

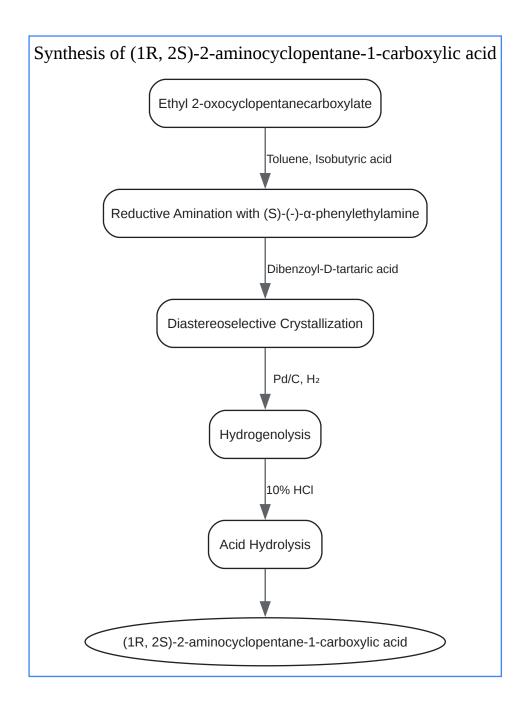
Synthesis and Characterization

The stereoselective synthesis of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid is a critical process for obtaining the pure enantiomer for research and development. A scalable synthetic route has been reported, enabling the production of all four stereoisomers of 2-aminocyclopentanecarboxylic acid.

Synthetic Workflow



The following diagram outlines a typical workflow for the synthesis of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, starting from ethyl 2-oxocyclopentanecarboxylate.



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A generalized workflow for the synthesis of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid.

Experimental Protocol: Synthesis



A detailed protocol for the synthesis of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid is adapted from published scalable methods.[3]

Step 1: Reductive Amination

- Dissolve ethyl 2-oxocyclopentanecarboxylate in toluene.
- Add isobutyric acid and (S)-α-phenylethylamine.
- Heat the mixture to facilitate the formation of the enamine intermediate.
- Remove water azeotropically.
- The resulting crude enamine is then subjected to reduction.

Step 2: Diastereoselective Crystallization

- The crude amino ester is treated with a resolving agent, such as (2S, 3S)-2,3-dibenzoyl-d-(+)-tartaric acid, in a suitable solvent like acetonitrile.
- The mixture is heated and then cooled to allow for the precipitation of the desired diastereomeric salt.
- The precipitate is isolated by filtration.

Step 3: Liberation of the Free Amine and Hydrogenolysis

- The diastereomeric salt is treated with a base (e.g., KHCO₃ and K₂CO₃) to liberate the free amino ester.
- The free amine is then converted to its hydrobromide salt and subjected to hydrogenolysis
 using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove the
 phenylethyl group.

Step 4: Acid Hydrolysis

• The resulting ethyl ester is hydrolyzed to the carboxylic acid by heating in an acidic solution (e.g., 10% HCl).



• The final product, (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, is isolated after evaporation of the solvent and washing.

Analytical Characterization

The identity and purity of the synthesized (1R, 2S)-2-aminocyclopentane-1-carboxylic acid should be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: To confirm the proton environment of the molecule.
- 13C NMR: To verify the carbon skeleton.
- General Considerations: Spectra are typically recorded in deuterated solvents such as D₂O.
 [3]

Mass Spectrometry (MS):

 High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule. Electrospray ionization (ESI) is a common technique used.[3]

High-Performance Liquid Chromatography (HPLC):

- Purity Analysis: To determine the purity of the final compound.
- Chiral HPLC: To confirm the enantiomeric excess of the desired (1R, 2S) stereoisomer.

Biological Activity and Mechanism of Action

(1R, 2S)-2-aminocyclopentane-1-carboxylic acid, as **cispentacin**, exhibits significant antifungal activity, particularly against Candida albicans.

Antifungal Activity

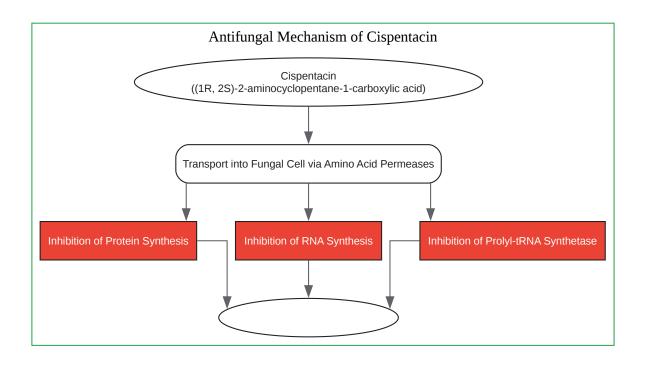
The antifungal efficacy of **cispentacin** has been demonstrated in both in vitro and in vivo studies.



Assay Type	Organism	Result	Source
In Vitro (IC50)	Candida albicans	6.3–12.5 μg/mL	J-Stage[4]
In Vitro (IC100)	Candida albicans	6.3–50 μg/mL	J-Stage[4]
In Vivo (PD50, IV)	Murine candidiasis	10 mg/kg	J-Stage[4]
In Vivo (PD50, PO)	Murine candidiasis	30 mg/kg	J-Stage[4]

Mechanism of Action

The antifungal activity of **cispentacin** is attributed to its ability to disrupt essential cellular processes in fungi.



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The proposed mechanism of antifungal action for **cispentacin**.

The mechanism involves the following key steps:



- Cellular Uptake: Cispentacin is actively transported into Candida albicans cells via amino acid permeases.
- Inhibition of Macromolecule Synthesis: Once inside the cell, it inhibits the incorporation of essential building blocks into macromolecules, specifically:
 - Inhibits the incorporation of lysine into proteins.
 - o Inhibits the incorporation of adenine into RNA.
- Enzyme Inhibition: It also acts as an inhibitor of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis.

This multi-faceted disruption of fundamental cellular processes leads to the observed antifungal effects.

Applications in Research and Drug Development

The unique structural and biological properties of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid and its derivatives make them valuable tools in several areas of research and development:

- Antifungal Drug Discovery: As a lead compound with proven in vivo efficacy, cispentacin serves as a scaffold for the development of new antifungal agents.
- Peptide Chemistry: The incorporation of this cyclic β-amino acid into peptides can induce specific secondary structures and enhance metabolic stability, making it a valuable building block for peptidomimetics.
- Neuroscience Research: Derivatives of aminocyclopentanecarboxylic acids are being explored for their potential to modulate neurotransmitter systems.

Conclusion

(1R, 2S)-2-aminocyclopentane-1-carboxylic acid is a stereochemically defined molecule with significant potential in the field of drug discovery, particularly as an antifungal agent. Its synthesis has been optimized for scalability, and its mechanism of action provides a clear rationale for its biological activity. This technical guide serves as a foundational resource for



professionals engaged in the study and application of this promising compound. Further research into its derivatives and their therapeutic applications is warranted.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (1R, 2S)-2-aminocyclopentane-1-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056635#1r-2s-2-aminocyclopentane-1-carboxylic-acid-structure]

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